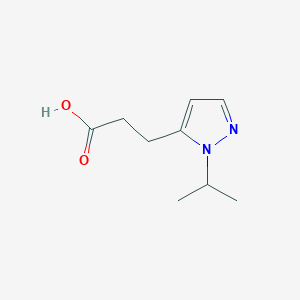
2-tert-Butyl-2-phenyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butyl-2-phenyloxirane, commonly known as TBPO, is a cyclic organic compound that is widely used in scientific research applications. It is a colorless liquid that belongs to the class of epoxides and is known for its high reactivity and stability. TBPO is synthesized through a multi-step process that involves the use of various reagents and catalysts.
Wirkmechanismus
TBPO acts as a strong electrophile due to the presence of the oxirane ring. It reacts readily with nucleophiles such as water, alcohols, and amines to form stable adducts. TBPO is also known to undergo ring-opening reactions, resulting in the formation of various organic compounds. The mechanism of action of TBPO in organic reactions is complex and depends on various factors, including the nature of the reactants, reaction conditions, and the presence of other catalysts.
Biochemical and Physiological Effects
TBPO is known to cause various biochemical and physiological effects. It is a potent irritant and can cause skin and eye irritation upon contact. TBPO is also known to cause respiratory irritation and can lead to respiratory distress in some cases. Ingestion of TBPO can cause gastrointestinal irritation and can lead to nausea, vomiting, and diarrhea. Additionally, TBPO is known to be toxic to aquatic organisms and can cause environmental damage.
Vorteile Und Einschränkungen Für Laborexperimente
TBPO has several advantages as a reagent and catalyst in lab experiments. It is a stable and highly reactive compound that can be easily synthesized in large quantities. TBPO is also relatively inexpensive and readily available. However, TBPO has several limitations as well. It is a potent irritant and can cause health hazards upon contact. Additionally, TBPO is known to be unstable in the presence of moisture and air, and therefore requires careful handling and storage.
Zukünftige Richtungen
TBPO has several potential future directions in scientific research. One potential direction is the development of new synthetic methods for TBPO that are more efficient and environmentally friendly. Another potential direction is the use of TBPO in the synthesis of new pharmaceuticals and agrochemicals. Additionally, TBPO can be used as a model compound for studying the mechanism of action of epoxides and other cyclic organic compounds. Overall, TBPO has several potential future directions in scientific research and is a promising compound for various applications.
Synthesemethoden
TBPO is synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of tert-butyl hydroperoxide with benzene in the presence of a catalyst such as molybdenum trioxide. This reaction results in the formation of tert-butylbenzene hydroperoxide. The second step involves the reaction of tert-butylbenzene hydroperoxide with acetic acid in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of TBPO.
Wissenschaftliche Forschungsanwendungen
TBPO is widely used in scientific research applications, particularly in the field of organic synthesis. It is used as a reagent in the synthesis of various organic compounds, including alcohols, ketones, and carboxylic acids. TBPO is also used as a catalyst in various organic reactions, including epoxidation, oxidation, and reduction reactions. Additionally, TBPO is used in the synthesis of various pharmaceuticals and agrochemicals.
Eigenschaften
IUPAC Name |
2-tert-butyl-2-phenyloxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-11(2,3)12(9-13-12)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOTZLDEBVCNHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butyl-2-phenyloxirane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2726060.png)




![5-Fluoro-3-azabicyclo[3.1.1]heptan-2-one](/img/structure/B2726069.png)

![(4-Methylphenyl)[(5-{[(4-methylphenyl)amino]sulfonyl}naphthyl)sulfonyl]amine](/img/structure/B2726071.png)
![2-(isopropylthio)-8,8-dimethyl-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2726072.png)
![1-{4-[(difluoromethyl)sulfanyl]phenyl}-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2726073.png)

![N-cyclohexyl-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2726076.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2726077.png)